1,4-Dioxepane-6-sulfonyl chloride
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Overview
Description
1,4-Dioxepane-6-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
1,4-Dioxepane+Chlorosulfonic Acid→1,4-Dioxepane-6-sulfonyl chloride+HCl
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as pyridine.
Thiols: React to form sulfonate thioesters, often using a base to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
1,4-Dioxepane-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-dioxepane-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride compound, but with a benzene ring instead of a dioxepane ring.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.
Tosyl Chloride: Contains a toluene group and is commonly used in organic synthesis.
Uniqueness
1,4-Dioxepane-6-sulfonyl chloride is unique due to its dioxepane ring structure, which imparts different reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is advantageous .
Properties
Molecular Formula |
C5H9ClO4S |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1,4-dioxepane-6-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2 |
InChI Key |
ASYBOYQKELGOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)S(=O)(=O)Cl |
Origin of Product |
United States |
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